molecular formula C15H10N2O5 B143909 Methyl 1-nitro-9-oxo-9,10-dihydroacridine-4-carboxylate CAS No. 139677-51-3

Methyl 1-nitro-9-oxo-9,10-dihydroacridine-4-carboxylate

Cat. No. B143909
M. Wt: 298.25 g/mol
InChI Key: GDEJXTKPWSSTGT-UHFFFAOYSA-N
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Description

“Methyl 1-nitro-9-oxo-9,10-dihydroacridine-4-carboxylate” is a derivative of acridone . Acridone derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .


Synthesis Analysis

The synthesis of “Methyl 1-nitro-9-oxo-9,10-dihydroacridine-4-carboxylate” involves a reaction of 0.6 g (2.13 mmol) of 10 in 12 mL of glacial acetic acid, to which 1 mL of Ac2O was added. The reaction mixture was stirred at 60 °C for 1 h, and then a mixture of 1.9 mL of nitric acid and 1.9 mL of glacial acetic acid was added .


Molecular Structure Analysis

The molecular structure of “Methyl 1-nitro-9-oxo-9,10-dihydroacridine-4-carboxylate” is based on the 9 (10 H )acridone moiety .


Chemical Reactions Analysis

“Methyl 1-nitro-9-oxo-9,10-dihydroacridine-4-carboxylate” reacts with NO in aqueous media in the presence of O2, yielding a corresponding triazole derivative with fivefold increased fluorescence intensity .

Future Directions

The future directions for “Methyl 1-nitro-9-oxo-9,10-dihydroacridine-4-carboxylate” and similar compounds include the development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites. Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results .

properties

IUPAC Name

methyl 1-nitro-9-oxo-10H-acridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O5/c1-22-15(19)9-6-7-11(17(20)21)12-13(9)16-10-5-3-2-4-8(10)14(12)18/h2-7H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEJXTKPWSSTGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)[N+](=O)[O-])C(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563864
Record name Methyl 1-nitro-9-oxo-9,10-dihydroacridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-nitro-9-oxo-9,10-dihydroacridine-4-carboxylate

CAS RN

139677-51-3
Record name Methyl 1-nitro-9-oxo-9,10-dihydroacridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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